molecular formula C14H13IO3 B14404622 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate CAS No. 89588-88-5

2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate

Cat. No.: B14404622
CAS No.: 89588-88-5
M. Wt: 356.15 g/mol
InChI Key: RBRQJZZLYHOSLT-UHFFFAOYSA-N
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Description

2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate is an organic compound that features both an iodopropynyl group and a phenylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate typically involves the reaction of 3-iodoprop-2-yn-1-ol with ethyl 3-phenylprop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodopropynyl group to other functional groups.

    Substitution: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of azides or nitriles.

Scientific Research Applications

2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate involves its interaction with molecular targets through its functional groups. The iodopropynyl group can participate in nucleophilic substitution reactions, while the phenylprop-2-enoate group can undergo electrophilic addition reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is similar in structure but contains a butylcarbamate group instead of a phenylprop-2-enoate group.

    3-Iodo-2-propynyl N-butylcarbamate: Another related compound with a different functional group arrangement.

Uniqueness

2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate is unique due to the presence of both an iodopropynyl group and a phenylprop-2-enoate group. This combination allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

CAS No.

89588-88-5

Molecular Formula

C14H13IO3

Molecular Weight

356.15 g/mol

IUPAC Name

2-(3-iodoprop-2-ynoxy)ethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C14H13IO3/c15-9-4-10-17-11-12-18-14(16)8-7-13-5-2-1-3-6-13/h1-3,5-8H,10-12H2

InChI Key

RBRQJZZLYHOSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCOCC#CI

Origin of Product

United States

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